Glyoxalase I inhibitor

Vue d'ensemble

Description

Les inhibiteurs de la glyoxalase I sont des composés qui inhibent l'activité de l'enzyme glyoxalase I. Cette enzyme joue un rôle crucial dans la détoxification du méthylglyoxal, un sous-produit cytotoxique de la glycolyse.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation des inhibiteurs de la glyoxalase I implique souvent des voies de synthèse complexes. Par exemple, les flavonoïdes ont été identifiés comme des inhibiteurs puissants de la glyoxalase I. La synthèse de ces composés implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et l'utilisation de catalyseurs et de réactifs spécifiques .

Méthodes de production industrielle : Les méthodes de production industrielle des inhibiteurs de la glyoxalase I sont encore en développement. Le processus implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de la glyoxalase I subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier la structure chimique des inhibiteurs afin d'améliorer leur efficacité et leur sélectivité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse des inhibiteurs de la glyoxalase I comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les conditions réactionnelles telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé parent avec une activité inhibitrice accrue contre la glyoxalase I. Ces dérivés sont ensuite testés pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Les inhibiteurs de la glyoxalase I ont une large gamme d'applications de recherche scientifique :

Chimie : En chimie, ces inhibiteurs sont utilisés pour étudier le système de la glyoxalase et son rôle dans le métabolisme cellulaire. Ils servent d'outils précieux pour étudier les voies biochimiques impliquées dans la détoxification du méthylglyoxal .

Biologie : En biologie, les inhibiteurs de la glyoxalase I sont utilisés pour explorer les rôles physiologiques et pathologiques de la glyoxalase I. Ils aident à comprendre comment l'inhibition de cette enzyme affecte les processus cellulaires et contribue au développement des maladies .

Médecine : En médecine, les inhibiteurs de la glyoxalase I sont étudiés comme des agents anticancéreux potentiels. Leur capacité à inhiber la glyoxalase I, qui est souvent surexprimée dans les cellules cancéreuses, en fait des candidats prometteurs pour le traitement du cancer. De plus, ces inhibiteurs sont étudiés pour leur potentiel dans le traitement d'autres maladies associées au stress oxydatif et à la glycation .

Industrie : Dans le secteur industriel, les inhibiteurs de la glyoxalase I sont utilisés dans le développement de nouveaux médicaments thérapeutiques. Leurs propriétés uniques en font des outils précieux pour la recherche et le développement pharmaceutiques .

Mécanisme d'action

Le mécanisme d'action des inhibiteurs de la glyoxalase I implique l'inhibition de l'enzyme glyoxalase I. Cette enzyme catalyse la conversion du méthylglyoxal en S-D-lactoylglutathion, un composé moins toxique. En inhibant la glyoxalase I, ces inhibiteurs empêchent la détoxification du méthylglyoxal, conduisant à son accumulation et à ses effets cytotoxiques ultérieurs .

Cibles moléculaires et voies : La principale cible moléculaire des inhibiteurs de la glyoxalase I est l'enzyme glyoxalase I. L'inhibition de cette enzyme perturbe le système de la glyoxalase, entraînant une augmentation des niveaux de méthylglyoxal. Cela, à son tour, induit un stress oxydatif et l'apoptose dans les cellules cancéreuses, faisant des inhibiteurs de la glyoxalase I des agents anticancéreux efficaces .

Applications De Recherche Scientifique

Glyoxalase I inhibitors have a wide range of scientific research applications:

Chemistry: In chemistry, these inhibitors are used to study the glyoxalase system and its role in cellular metabolism. They serve as valuable tools for investigating the biochemical pathways involved in the detoxification of methylglyoxal .

Biology: In biology, glyoxalase I inhibitors are employed to explore the physiological and pathological roles of glyoxalase I. They help in understanding how the inhibition of this enzyme affects cellular processes and contributes to disease development .

Medicine: In medicine, glyoxalase I inhibitors are being investigated as potential anticancer agents. Their ability to inhibit glyoxalase I, which is often overexpressed in cancer cells, makes them promising candidates for cancer therapy. Additionally, these inhibitors are being studied for their potential in treating other diseases associated with oxidative stress and glycation .

Industry: In the industrial sector, glyoxalase I inhibitors are used in the development of new therapeutic drugs. Their unique properties make them valuable for pharmaceutical research and development .

Mécanisme D'action

The mechanism of action of glyoxalase I inhibitors involves the inhibition of the glyoxalase I enzyme. This enzyme catalyzes the conversion of methylglyoxal to S-D-lactoylglutathione, a less toxic compound. By inhibiting glyoxalase I, these inhibitors prevent the detoxification of methylglyoxal, leading to its accumulation and subsequent cytotoxic effects .

Molecular Targets and Pathways: The primary molecular target of glyoxalase I inhibitors is the glyoxalase I enzyme. The inhibition of this enzyme disrupts the glyoxalase system, leading to increased levels of methylglyoxal. This, in turn, induces oxidative stress and apoptosis in cancer cells, making glyoxalase I inhibitors effective anticancer agents .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la glyoxalase I peuvent être comparés à d'autres composés similaires en fonction de leur structure et de leur mécanisme d'action :

Composés similaires :

Acide nordihydroguaiarétique : Un inhibiteur puissant de la glyoxalase I qui provoque l'accumulation de méthylglyoxal et inhibe la croissance cellulaire.

Curcumine : Un composé naturel qui inhibe la glyoxalase I en se coordonnant avec les ions zinc.

Flavonoïdes : Une classe de composés connus pour leur activité inhibitrice de la glyoxalase I.

Unicité : Les inhibiteurs de la glyoxalase I sont uniques dans leur capacité à cibler spécifiquement l'enzyme glyoxalase I. Cette spécificité les rend très efficaces pour inhiber la détoxification du méthylglyoxal, conduisant à son accumulation et à ses effets cytotoxiques.

Activité Biologique

Glyoxalase I (GLO1) inhibitors have garnered significant attention in biomedical research due to their role in modulating the glyoxalase system, which is crucial for detoxifying harmful metabolites such as methylglyoxal (MG). This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, including their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Glyoxalase System

The glyoxalase system consists of two enzymes: Glyoxalase I (GLO1) and Glyoxalase II (GLO2), along with reduced glutathione (GSH). This system detoxifies MG, a byproduct of glycolysis that can lead to cellular damage and contribute to various diseases, including diabetes, cancer, and neurodegenerative disorders . GLO1 catalyzes the conversion of MG and GSH into S-D-lactoylglutathione, which is further processed by GLO2 to produce non-toxic D-lactate.

GLO1 inhibitors function primarily by increasing the levels of MG within cells. Elevated MG concentrations can induce cytotoxicity in rapidly proliferating cells, such as cancer cells. This selective toxicity is particularly pronounced in tumor environments characterized by hypoxia and increased glycolytic activity . The following table summarizes key mechanisms associated with GLO1 inhibition:

Case Studies and Research Findings

1. Antitumor Activity

A notable study evaluated the effects of the GLO1 inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGD) on glioblastoma multiforme. BBGD demonstrated significant antitumor activity in vitro and in vivo, particularly against the glioblastoma SNB-19 cell line. The study indicated that BBGD could enhance MG levels significantly, leading to increased cytotoxicity in tumor cells while sparing non-malignant cells .

2. Clinical Trials

A recent clinical trial investigated the combination of trans-resveratrol and hesperetin (tRES-HESP) as GLO1 inducers. This study reported a 22% increase in GLO1 activity among participants after treatment, suggesting potential benefits in managing insulin resistance and related metabolic disorders . Although this trial focused on GLO1 induction rather than inhibition, it highlights the therapeutic relevance of manipulating the glyoxalase system.

3. Multidrug Resistance Mechanisms

Research has shown that overexpression of GLO1 can contribute to multidrug resistance in cancer therapies. In breast cancer patients, high GLO1 levels correlated with decreased survival rates during chemotherapy, underscoring the importance of targeting this enzyme to enhance treatment efficacy .

Propriétés

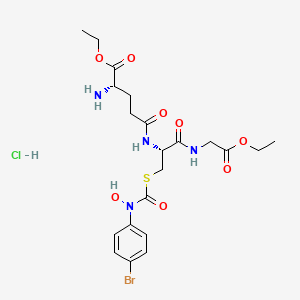

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29BrN4O8S.ClH/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14;/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRZRCYYQCUIG-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735348 | |

| Record name | Ethyl (2S)-2-amino-5-({(2R)-3-{[(4-bromophenyl)(hydroxy)carbamoyl]sulfanyl}-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221174-33-0 | |

| Record name | Ethyl (2S)-2-amino-5-({(2R)-3-{[(4-bromophenyl)(hydroxy)carbamoyl]sulfanyl}-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.